7-Chloro-2-vinylquinoline

Description

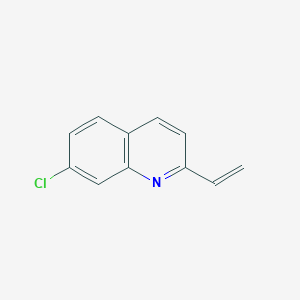

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2-ethenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c1-2-10-6-4-8-3-5-9(12)7-11(8)13-10/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWZIPWUDXJPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC2=C(C=CC(=C2)Cl)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443692 | |

| Record name | 7-CHLORO-2-VINYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177748-00-4 | |

| Record name | 7-CHLORO-2-VINYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-2-vinylquinoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-2-vinylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. Its structural scaffold is a key component in various pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, with a focus on data relevant to researchers and professionals in the field of drug discovery.

Chemical Structure and Identifiers

The structure of this compound consists of a quinoline ring system chlorinated at the 7th position and substituted with a vinyl group at the 2nd position.

| Identifier | Value |

| IUPAC Name | 7-chloro-2-ethenylquinoline[1] |

| CAS Number | 177748-00-4[1] |

| Molecular Formula | C₁₁H₈ClN[1] |

| SMILES | C=CC1=NC2=C(C=C1)C=C(C=C2)Cl |

| InChI | InChI=1S/C11H8ClN/c1-2-10-6-4-8-3-5-9(12)7-11(8)13-10/h2-7H,1H2 |

| InChIKey | BQWZIPWUDXJPBG-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, values for melting point and solubility are not consistently reported in the literature.

| Property | Value | Source |

| Molecular Weight | 189.64 g/mol [1] | PubChem |

| Boiling Point | 305.568 °C at 760 mmHg[2] | Echemi Safety Data Sheet |

| Melting Point | Data not available | N/A |

| Density | 1.226 g/cm³ | Echemi Safety Data Sheet |

| Vapor Pressure | 0.001 mmHg at 25 °C | Echemi Safety Data Sheet |

| Flash Point | 167.274 °C[2] | Echemi Safety Data Sheet |

| Solubility | Data not available | N/A |

| LogP | 3.6 | PubChem (Predicted) |

Spectroscopic Data

Note: The following data is for 7-Chloro-2-methylquinoline .

-

¹H NMR Spectrum: (400 MHz, CDCl₃) δ 8.00 (d, J=8.5 Hz, 1H), 7.98 (d, J=2.1 Hz, 1H), 7.67 (d, J=8.5 Hz, 1H), 7.41 (dd, J=8.5, 2.1 Hz, 1H), 7.25 (d, J=8.5 Hz, 1H), 2.72 (s, 3H).

-

¹³C NMR Spectrum: Data for the carbon chemical shifts of the precursor are also available and can be used as a reference for the synthesized vinyl derivative.

-

Mass Spectrum (EI): For 7-chloro-2-methylquinoline, the molecular ion peak (M+) is observed at m/z 177, with another significant peak at m/z 179 corresponding to the ³⁷Cl isotope.[3]

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of its precursor, 7-chloro-2-methylquinoline (also known as 7-chloroquinaldine), with formaldehyde. While a detailed, peer-reviewed experimental protocol for this specific conversion is not widely published, the general methodology can be inferred from patent literature.

Experimental Protocol: Synthesis of the Precursor, 7-Chloro-2-methylquinoline

The precursor, 7-chloro-2-methylquinoline, can be synthesized via a Doebner-von Miller reaction. A variety of protocols exist, and one such example is outlined below, based on patent literature.

Materials:

-

m-Chloroaniline

-

Crotonaldehyde

-

Hydrochloric Acid

-

An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or a modern equivalent)

-

Solvent (e.g., water or an organic solvent)

Procedure:

-

A mixture of m-chloroaniline and concentrated hydrochloric acid in water is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.

-

The mixture is heated, and crotonaldehyde is added dropwise with stirring.

-

An oxidizing agent is introduced, and the reaction mixture is refluxed for several hours.

-

After cooling, the mixture is made alkaline with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

The crude product is then purified, typically by steam distillation followed by recrystallization from a suitable solvent like ethanol or hexane.

Note: This is a generalized procedure, and specific reaction conditions, such as temperature, reaction time, and the choice of oxidizing agent, can vary and should be optimized.

Experimental Workflow: Conversion to this compound

The conversion of 7-chloro-2-methylquinoline to this compound typically involves a condensation reaction with formaldehyde.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

Quinoline derivatives are a well-established class of compounds in pharmaceutical sciences, with applications ranging from antimalarial to anticancer agents. This compound serves as a valuable intermediate in the synthesis of more complex molecules. For instance, it is a precursor in some synthetic routes for Montelukast, a leukotriene receptor antagonist used in the treatment of asthma. The vinyl group provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular architectures for screening in drug discovery programs.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound is a molecule with significant potential as a building block in the development of new therapeutic agents. While there are gaps in the publicly available experimental data for some of its physical and spectroscopic properties, its synthesis from 7-chloro-2-methylquinoline is an established transformation. This guide provides a foundational understanding of its chemical characteristics for researchers and scientists engaged in drug discovery and development. Further experimental work is encouraged to fully characterize this compound and explore its utility in medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of 7-Chloro-2-vinylquinoline from 7-Chloro-2-methylquinoline

This technical guide provides a comprehensive overview of the synthesis of 7-chloro-2-vinylquinoline from its precursor, 7-chloro-2-methylquinoline. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its vinyl group serves as a reactive handle for further chemical modifications, making it a key building block in the development of novel therapeutics. This guide details a direct and efficient method for its preparation through the condensation of 7-chloro-2-methylquinoline with formaldehyde.

Synthesis Pathway

The synthesis proceeds via a condensation reaction between 7-chloro-2-methylquinoline and formaldehyde. This reaction is typically carried out in the presence of a secondary amine hydrochloride and a small amount of an organic base, such as triethylamine, in an alcohol solvent. The reaction first forms a 2-(2-hydroxyethyl)-7-chloroquinoline intermediate, which then undergoes in-situ dehydration to yield the final product, this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Reagents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (moles) | Quantity |

| 7-Chloro-2-methylquinoline | C₁₀H₈ClN | 177.63[1] | 0.05 | 8.9 g[2] |

| Formaldehyde (37% solution) | CH₂O | 30.03 | 0.065 | 5.27 ml[2] |

| Diethylamine hydrochloride | C₄H₁₂ClN | 109.60 | 0.065 | 6.175 g[2] |

| Triethylamine | C₆H₁₅N | 101.19 | - | 0.4 ml[2] |

| 95% Ethanol | C₂H₅OH | 46.07 | - | 11 ml (8 ml + 3 ml)[2] |

| Water | H₂O | 18.02 | - | 3 ml[2] |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Reaction Temperature | Reflux[2] |

| Initial Temperature | 60°C[2] |

| Reaction Time | 5 hours[2] |

| Product Yield | 67.1%[2] |

| Product Appearance | Grey crystals[2] |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Step 1: Preparation of the Reaction Mixture

-

In a suitable reaction vessel, combine 8.9 g (0.05 mol) of 7-chloro-2-methylquinoline, 5.27 ml (0.065 mol) of a 37% formaldehyde solution, 0.4 ml of triethylamine, and 8 ml of 95% ethanol.[2]

-

Stir the mixture and heat to 60°C until all solids are completely dissolved.[2]

Step 2: Addition of a Secondary Amine Salt Solution

-

In a separate beaker, prepare a solution of 6.175 g (0.065 mol) of diethylamine hydrochloride in 3 ml of 95% ethanol and 3 ml of water.[2]

-

Slowly add this solution dropwise to the reaction mixture from Step 1.[2]

Step 3: Reaction

-

Heat the complete reaction mixture to reflux.[2]

-

Maintain the reflux for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.[2]

Step 4: Work-up and Isolation

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.[2]

-

To the residue, add 100 ml of water and extract the product with ethyl acetate (3 x 60 ml).[2]

-

Combine the organic layers and wash with a saturated sodium chloride solution.[2]

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.[2]

Step 5: Purification

-

Recrystallize the crude product from an ethyl acetate/petroleum ether solvent system to yield 6.38 g of this compound as grey crystals.[2]

-

The final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Synthesis pathway of this compound.

Caption: Experimental workflow for the synthesis.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 7-Chloro-2-vinylquinoline (CAS No. 177748-00-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 177748-00-4, identified as 7-Chloro-2-vinylquinoline. This document details its chemical identity, a viable synthetic route, and available spectroscopic data for its precursor. Furthermore, it explores the potential biological significance of 7-chloroquinoline derivatives, particularly in the context of anticancer research, by visualizing a key signaling pathway.

Chemical Identity

The compound associated with CAS number 177748-00-4 is This compound .[1] It is also referred to as 7-chloro-2-ethenylquinoline. The molecule consists of a quinoline ring system with a chlorine atom substituted at the 7th position and a vinyl group at the 2nd position.

Table 1: Chemical Identity of CAS No. 177748-00-4

| Property | Value |

| CAS Number | 177748-00-4 |

| Chemical Name | This compound |

| Synonyms | 7-chloro-2-ethenylquinoline |

| Molecular Formula | C₁₁H₈ClN |

| Molecular Weight | 189.64 g/mol |

| Canonical SMILES | C=CC1=NC2=C(C=C1)C=C(C=C2)Cl |

Experimental Protocols: Synthesis of this compound

A common synthetic route to this compound involves the reaction of its precursor, 7-chloro-2-methylquinoline (also known as 7-chloroquinaldine), with formaldehyde.[2] This method provides a direct way to introduce the vinyl group at the 2-position of the quinoline ring.

General Procedure:

A mixture of 7-chloro-2-methylquinoline, an aqueous solution of formaldehyde (e.g., 37%), a secondary amine hydrochloride (such as diethylamine hydrochloride), and a small amount of an organic base (like triethylamine) in a suitable solvent (e.g., a mixture of ethanol and water) is heated to reflux. The reaction progress is monitored by an appropriate technique, such as thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield this compound.[2]

Caption: Synthetic workflow for this compound.

Spectroscopic Data

As of the date of this document, detailed, publicly available experimental spectroscopic data for this compound (CAS No. 177748-00-4) is limited. However, spectroscopic data for its immediate precursor, 7-chloro-2-methylquinoline (CAS No. 4965-33-7) , is available and presented here for comparative purposes. These data can provide an indication of the expected spectral regions for the quinoline core.

Spectroscopic Data of 7-Chloro-2-methylquinoline (CAS No. 4965-33-7)

Table 2: ¹H NMR Spectral Data of 7-Chloro-2-methylquinoline

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not explicitly available in search results |

Table 3: ¹³C NMR Spectral Data of 7-Chloro-2-methylquinoline

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results |

Table 4: IR Spectral Data of 7-Chloro-2-methylquinoline

| Wavenumber (cm⁻¹) | Assignment |

| Data not explicitly available in search results |

Table 5: Mass Spectrometry Data of 7-Chloro-2-methylquinoline

| m/z | Relative Intensity | Assignment |

| 177 | [M]⁺ (with ³⁵Cl) | |

| 179 | [M+2]⁺ (with ³⁷Cl) |

Note: The relative intensity of the [M+2]⁺ peak is expected to be approximately one-third of the [M]⁺ peak due to the natural isotopic abundance of chlorine.

Biological Significance and Potential Signaling Pathway

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[3][4][5][6] Several 7-chloroquinoline derivatives have been investigated for their potential as anticancer agents.[3][4][6] One of the key mechanisms through which some quinoline-based compounds exert their anticancer effects is through the inhibition of receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] Inhibition of the VEGFR-2 signaling pathway can disrupt angiogenesis, a critical process for tumor growth and metastasis.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival.[7][8][9][10]

Caption: VEGFR-2 signaling pathway and potential inhibition.

Conclusion

References

- 1. This compound | C11H8ClN | CID 10702820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents [patents.google.com]

- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to 7-Chloro-2-vinylquinoline for Researchers and Drug Development Professionals

A comprehensive overview of the physical, chemical, and biological properties of 7-Chloro-2-vinylquinoline, a promising scaffold for novel therapeutics.

This technical guide provides a detailed analysis of this compound (CAS No. 177748-00-4), a heterocyclic aromatic compound with significant potential in drug discovery and development. This document consolidates available data on its physical and chemical characteristics, synthesis, and reactivity, and explores the biological activities of related compounds, offering a valuable resource for researchers in medicinal chemistry and materials science.

Core Properties and Data

This compound is a substituted quinoline with the molecular formula C₁₁H₈ClN.[1] Its molecular weight is approximately 189.64 g/mol .[1] While experimental data for some physical properties remain elusive, a combination of predicted and available experimental data provides a foundational understanding of this compound.

Physical Properties

A summary of the known and predicted physical properties of this compound is presented in Table 1. Notably, an experimental melting point has not been documented in the reviewed literature. The boiling point is reported to be 305.568 °C at 760 mmHg. A safety data sheet indicates that information on its solubility is not available.[2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClN | PubChem[1] |

| Molecular Weight | 189.64 g/mol | PubChem[1] |

| CAS Number | 177748-00-4 | PubChem[1] |

| Boiling Point | 305.568 °C at 760 mmHg | ECHEMI SDS |

| Flash Point | 167.274 °C | ECHEMI SDS[2] |

| Density | 1.226 g/cm³ | ECHEMI SDS |

| Vapor Pressure | 0.001 mmHg at 25 °C | ECHEMI SDS |

| XLogP3-AA | 3.6 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 12.9 Ų | PubChem (Computed)[1] |

Chemical and Spectroscopic Data

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the condensation of its precursor, 7-chloro-2-methylquinoline (also known as 7-chloroquinaldine), with formaldehyde.

Synthesis of 7-Chloro-2-methylquinoline

The synthesis of 7-chloro-2-methylquinoline is well-established and can be performed via the Doebner-von Miller reaction. This involves the reaction of 3-chloroaniline with crotonaldehyde under acidic conditions. A detailed protocol is described in various patents.[3]

Experimental Protocol: Synthesis of 7-Chloro-2-methylquinoline

This protocol is adapted from patent literature and should be performed by qualified personnel with appropriate safety precautions.

Materials:

-

3-chloroaniline

-

Crotonaldehyde

-

Hydrochloric acid

-

A suitable solvent (e.g., 2-butanol)

-

An oxidizing agent (e.g., p-chloranil)

Procedure:

-

A solution of hydrochloric acid in 2-butanol is prepared.

-

3-chloroaniline and p-chloranil are added to the acidified butanol.

-

The mixture is heated to reflux (approximately 103 °C).

-

A solution of crotonaldehyde is added dropwise over a period of 50 minutes.

-

The reaction mixture is refluxed for an additional 20 minutes.

-

The solvent is partially removed by distillation under vacuum.

-

The product, 7-chloroquinaldine hydrochloride, is crystallized, filtered, and washed.

-

The free base, 7-chloro-2-methylquinoline, can be obtained by neutralization.

Synthesis of this compound

The conversion of 7-chloro-2-methylquinoline to this compound involves a condensation reaction with formaldehyde. A Chinese patent describes a method for this transformation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from patent CN101591291A and should be performed by qualified personnel with appropriate safety precautions.

Materials:

-

7-chloro-2-methylquinoline

-

37% Formaldehyde solution

-

Triethylamine

-

95% Ethanol

-

Diethylamine hydrochloride

-

Water

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a reaction vessel, combine 8.9 g (0.05 mol) of 7-chloro-2-methylquinoline, 5.27 mL (0.065 mol) of 37% formaldehyde solution, 0.4 mL of triethylamine, and 8 mL of 95% ethanol.

-

Stir and heat the mixture to 60 °C until all solids are dissolved.

-

Prepare a mixed solution of 3 mL of ethanol, 3 mL of water, and 6.175 g (0.065 mol) of diethylamine hydrochloride.

-

Slowly add the mixed solution dropwise to the reaction mixture and heat to reflux.

-

Monitor the reaction progress by TLC. After approximately 5 hours, when the starting material is consumed, stop the reaction.

-

Remove the solvent under reduced pressure.

-

Add 100 mL of water and extract the product with ethyl acetate (3 x 60 mL).

-

Combine the organic phases, wash with saturated brine, and dry.

-

Remove the solvent under reduced pressure and recrystallize the crude product from an ethyl acetate/petroleum ether solvent system to yield 6.38 g (67.1% yield) of this compound as a grey solid.

Reactivity and Stability

The chemical reactivity of this compound is dictated by the quinoline ring system and the vinyl substituent.

-

Quinoline Ring: The quinoline nucleus is an electron-deficient aromatic system. It is generally resistant to electrophilic substitution, which, if it occurs, is directed to the benzene ring. The nitrogen atom can be protonated or alkylated.

-

Vinyl Group: The vinyl group is susceptible to electrophilic addition reactions and can undergo polymerization. The reactivity of the vinyl group is influenced by the electron-withdrawing nature of the quinoline ring.

Information regarding the specific thermal stability and storage conditions for this compound is limited. However, as with many vinyl-substituted aromatic compounds, it should be stored in a cool, dark place to prevent polymerization, and away from strong oxidizing agents.

Potential Applications and Biological Activity

While specific biological data for this compound is scarce, the 7-chloroquinoline scaffold is a well-known pharmacophore present in numerous bioactive molecules, most notably the antimalarial drug chloroquine. Derivatives of 7-chloroquinoline have been investigated for a wide range of therapeutic applications.

Recent studies on related N-(3-(2-(7-Chloroquinolin-2-yl)vinyl)benzylidene)anilines have demonstrated promising antifungal and antibacterial activity.[4] Furthermore, other 7-chloroquinoline derivatives have been synthesized and evaluated as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy.[5] Some 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown potent cytotoxic activity against various cancer cell lines, with some compounds inducing apoptosis.[1] These findings suggest that this compound could serve as a valuable starting material or key intermediate for the synthesis of novel therapeutic agents.

Visualizations

To aid in the understanding of the synthesis and potential applications of this compound, the following diagrams are provided.

Caption: Synthesis of this compound.

Caption: Potential therapeutic applications.

Conclusion

This compound is a compound of significant interest for medicinal chemistry and drug development. While a complete experimental characterization is still needed, the available data on its synthesis and the biological activity of related compounds highlight its potential as a versatile building block for the creation of novel therapeutics. Further research into its physical properties, spectroscopic characterization, and a broader screening of its biological activities is warranted to fully unlock its potential.

References

- 1. This compound | C11H8ClN | CID 10702820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. HU212967B - Process for producing 7-chloro-quinaldine - Google Patents [patents.google.com]

- 4. Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

An In-Depth Technical Guide to 7-Chloro-2-vinylquinoline

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

Molecular Formula: C₁₁H₈ClN

Molecular Weight: 189.64 g/mol [1]

This guide provides a comprehensive overview of 7-Chloro-2-vinylquinoline, a quinoline derivative with potential applications in medicinal chemistry. The following sections detail its synthesis, biological activities, and proposed mechanisms of action based on current scientific literature.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClN | PubChem |

| Molecular Weight | 189.64 g/mol | PubChem[1] |

| CAS Number | 177748-00-4 | PubChem[1] |

| IUPAC Name | 7-chloro-2-ethenylquinoline | PubChem |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the conversion of the corresponding 2-methylquinoline derivative, 7-chloro-2-methylquinoline (also known as 7-chloroquinaldine). A general method involves the reaction of 7-chloro-2-methylquinoline with formaldehyde.

Experimental Protocol: Synthesis from 7-Chloro-2-methylquinoline

This protocol is adapted from a general procedure for the synthesis of 2-vinylquinoline compounds.

Materials:

-

7-chloro-2-methylquinoline

-

37% Formaldehyde solution

-

Triethylamine

-

95% Ethanol

-

Diethylamine hydrochloride

-

Water

-

Ethyl acetate

-

Petroleum ether

-

Saturated sodium chloride solution

Procedure:

-

Combine 8.9 g (0.05 mol) of 7-chloro-2-methylquinoline, 5.27 mL (0.065 mol) of 37% formaldehyde solution, 0.4 mL of triethylamine, and 8 mL of 95% ethanol in a reaction vessel.

-

Stir and heat the mixture to 60°C until all solids are dissolved.

-

Prepare a mixed solution of 3 mL of ethanol, 3 mL of water, and 6.175 g (0.065 mol) of diethylamine hydrochloride.

-

Slowly add the mixed solution dropwise to the reaction mixture and heat to reflux.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete after 5 hours, indicated by the absence of the starting material.

-

Upon completion, remove the solvent under reduced pressure.

-

Add 100 mL of water and extract the product with ethyl acetate (3 x 60 mL).

-

Combine the organic phases and wash with a saturated sodium chloride solution.

-

Dry the organic phase and remove the solvent under reduced pressure.

-

Recrystallize the crude product from an ethyl acetate/petroleum ether solvent system to yield this compound as a grey crystalline solid (yield: 67.1%).[2]

Note: This is a general procedure and may require optimization for specific laboratory conditions.

Biological Activity and Potential Applications

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4] While specific biological data for this compound is limited in publicly available literature, the activities of its derivatives provide strong indications of its potential therapeutic applications.

Antifungal and Antibacterial Activity of Derivatives

Derivatives of this compound have demonstrated notable in vitro activity against various fungal and bacterial strains. The following table summarizes the activity of N-(3-((E)-2-(7-chloroquinolin-2-yl)vinyl)benzylidene)aniline derivatives.

| Compound ID | Target Organism | Activity Metric | Value | Reference |

| 5j | Candida albicans (Biofilm) | IC₅₀ | 51.2 µM | --INVALID-LINK-- |

| 5a | Candida albicans (Biofilm) | IC₅₀ | 66.2 µM | --INVALID-LINK-- |

| Fluconazole (Standard) | Candida albicans (Biofilm) | IC₅₀ | 40.0 µM | --INVALID-LINK-- |

| 5a | Candida albicans | MIC | 94.2 µg/mL | --INVALID-LINK-- |

| 5f | Candida albicans | MIC | 98.8 µg/mL | --INVALID-LINK-- |

| Fluconazole (Standard) | Candida albicans | MIC | 50.0 µg/mL | --INVALID-LINK-- |

| All derivatives (except 5g) | Bacillus subtilis | Antibacterial Activity | More active than Ciprofloxacin | --INVALID-LINK-- |

Proposed Mechanism of Antifungal Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on studies of related quinoline derivatives, a likely antifungal mechanism involves the disruption of the fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[5][6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[5]

Several enzymes in the ergosterol biosynthesis pathway are known targets for antifungal drugs.[6] It is hypothesized that quinoline derivatives, including this compound, may inhibit key enzymes in this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This disruption of the cell membrane leads to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[7][8]

Another potential mechanism, particularly for biofilm inhibition, is the targeting of fungal-specific proteins like agglutinin-like proteins (Als). Molecular docking studies on derivatives of this compound suggest an inhibitory role against these proteins, which are crucial for fungal adhesion and biofilm formation.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Proposed Antifungal Signaling Pathway

Caption: Proposed mechanism of antifungal action via ergosterol biosynthesis inhibition.

References

- 1. This compound | C11H8ClN | CID 10702820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents [patents.google.com]

- 3. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Chloro-2-methylquinoline | 4965-33-7 | Benchchem [benchchem.com]

- 5. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 6. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 7-Chloro-2-vinylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-2-vinylquinoline, systematically named 7-chloro-2-ethenylquinoline according to IUPAC nomenclature, is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science.[1] Its quinoline core, substituted with a reactive vinyl group and a chlorine atom, makes it a versatile precursor for the synthesis of more complex molecules, including potential therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological significance, tailored for a technical audience.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₁₁H₈ClN.[1] A summary of its key computed and experimental properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 7-chloro-2-ethenylquinoline | [1] |

| CAS Number | 177748-00-4 | [1][2] |

| Molecular Formula | C₁₁H₈ClN | [1] |

| Molecular Weight | 189.64 g/mol | [1] |

| Appearance | Grey crystalline solid | [3] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in ethyl acetate and petroleum ether | [3] |

Synthesis

The primary synthetic route to this compound involves the reaction of its precursor, 7-chloro-2-methylquinoline, with formaldehyde. This method is outlined in various patents and provides a reliable means of production.[3]

Synthesis of the Precursor: 7-Chloro-2-methylquinoline

The precursor, 7-chloro-2-methylquinoline (also known as 7-chloroquinaldine), can be synthesized via several established methods, including the Doebner-von Miller reaction or the Skraup reaction.[4][5][6][7][8][9] A common approach involves the reaction of 3-chloroaniline with crotonaldehyde under acidic conditions.[7][9]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a patented procedure for the synthesis of 2-vinylquinoline compounds.[3]

Materials:

-

7-chloro-2-methylquinoline (8.9 g, 0.05 mol)

-

37% Formaldehyde solution (5.27 mL, 0.065 mol)

-

Triethylamine (0.4 mL)

-

95% Ethanol (11 mL)

-

Diethylamine hydrochloride (6.175 g, 0.065 mol)

-

Water (3 mL)

-

Ethyl acetate

-

Petroleum ether

-

Saturated sodium chloride solution

Procedure:

-

To a reaction flask, add 7-chloro-2-methylquinoline, 37% formaldehyde solution, triethylamine, and 8 mL of 95% ethanol.

-

Stir the mixture and heat to 60°C until all solids are dissolved.

-

In a separate beaker, prepare a solution of diethylamine hydrochloride in 3 mL of ethanol and 3 mL of water.

-

Slowly add the diethylamine hydrochloride solution to the reaction mixture.

-

Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete after 5 hours.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

To the residue, add 100 mL of water and extract with ethyl acetate (3 x 60 mL).

-

Combine the organic layers and wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/petroleum ether solvent system to yield this compound as a grey crystalline solid.

Yield: 6.38 g (67.1%)[3]

Spectroscopic Data

Spectroscopic Data for 7-Chloro-2-methylquinoline (Precursor)

| Technique | Key Data |

| ¹H NMR | Spectral data is available in chemical databases. |

| ¹³C NMR | Spectral data is available in chemical databases. |

| IR Spectroscopy | Spectral data is available in chemical databases. |

| Mass Spectrometry | Spectral data is available in chemical databases. |

Predicted Spectroscopic Data for this compound

Chemical databases provide predicted NMR, IR, and mass spectra for this compound which can serve as a reference for experimental characterization.[10]

Biological Activity and Potential Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have shown promising biological activities, particularly as antimicrobial and antifungal agents.

Antifungal and Antibacterial Activity

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit fungal biofilm formation.[11] Specifically, N-(3-((-2-(7-chloroquinolin-2-yl)vinyl)benzylidene)aniline derivatives have shown promising activity against Candida albicans biofilms.[11] Some of these compounds also exhibited good antifungal and antibacterial activity against various strains.[11]

The proposed mechanism for the anti-biofilm activity involves the inhibition of agglutinin-like sequence (Als) proteins on the fungal cell surface, which are crucial for adhesion and biofilm formation. This interaction likely occurs through hydrogen bonding and hydrophobic interactions between the compound and the protein's active site.

General Mechanism of Action for Quinolines

The antifungal activity of quinoline derivatives is often attributed to their ability to disrupt fungal cell membranes. This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. Other proposed mechanisms for the antimicrobial action of quinolines include the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Proposed Antifungal Biofilm Inhibition Pathway

Caption: Proposed mechanism of fungal biofilm inhibition.

References

- 1. This compound | C11H8ClN | CID 10702820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 177748-00-4 [chemicalbook.com]

- 3. CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents [patents.google.com]

- 4. 7-Chloro-2-methylquinoline | 4965-33-7 | Benchchem [benchchem.com]

- 5. 7-Chloro-2-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]

- 7. CN101638382B - Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction - Google Patents [patents.google.com]

- 8. HU212967B - Process for producing 7-chloro-quinaldine - Google Patents [patents.google.com]

- 9. Synthesis method of 7-chloroquinaldine - Eureka | Patsnap [eureka.patsnap.com]

- 10. This compound | 177748-00-4 | Spectrum | Chemical Cloud Database [chemcd.com]

- 11. Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of the Quinoline Core: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents one of the most significant and enduring privileged structures in medicinal chemistry. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its journey from a simple industrial byproduct to the core of life-saving pharmaceuticals is a testament to over a century of chemical innovation. Quinoline and its substituted derivatives form the backbone of a vast array of therapeutic agents, demonstrating remarkable versatility with applications ranging from antimalarial and antibacterial to anticancer and anti-inflammatory drugs. This technical guide provides an in-depth exploration of the historical milestones, seminal synthetic methodologies, and key therapeutic breakthroughs associated with substituted quinolines, offering a comprehensive resource for professionals engaged in drug discovery and development.

The Dawn of Quinoline Synthesis: Classical Name Reactions

The structural elucidation of quinoline spurred the development of numerous synthetic methods, many of which are still fundamental to organic chemistry today. These classical reactions enabled the systematic exploration of substituted quinolines, laying the groundwork for future structure-activity relationship (SAR) studies.

Key Synthetic Methodologies

A number of named reactions, developed in the late 19th century, form the foundation of quinoline synthesis. These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds.[1]

-

Skraup Synthesis (1880): This was one of the first methods developed for quinoline synthesis, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2] The reaction is notoriously exothermic but effective.[3]

-

Friedländer Synthesis (1882): This reaction provides a more direct route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or base.[4][5]

-

Combes Synthesis (1888): In this method, an aniline is reacted with a β-diketone under acidic conditions to form 2,4-disubstituted quinolines.[2]

-

Conrad-Limpach Synthesis (1887): This synthesis involves the reaction of anilines with β-ketoesters. The reaction conditions (temperature) can be tuned to selectively produce either 4-hydroxyquinolines or 2-hydroxyquinolines.

-

Gould-Jacobs Reaction (1939): This reaction is particularly important for the synthesis of 4-hydroxyquinoline derivatives, which are precursors to many antibacterial agents. It begins with the condensation of an aniline with ethyl ethoxymethylenemalonate, followed by thermal cyclization.[6][7]

Below is a generalized workflow representing these classical synthesis approaches.

Therapeutic Breakthroughs: From Malaria to Bacterial Infections

The history of substituted quinolines in medicine is dominated by two major success stories: the fight against malaria and the development of broad-spectrum antibiotics.

The Antimalarial Quinolines

The story begins with quinine , an alkaloid extracted from the bark of the Cinchona tree, which was the first effective treatment for malaria.[8] The quest for a synthetic alternative during World War II led to the development of chloroquine in the 1940s. Chloroquine, a 4-aminoquinoline, was highly effective, safe, and inexpensive, becoming the frontline antimalarial drug for decades. Other important quinoline-based antimalarials include amodiaquine and mefloquine.[9]

The primary mechanism of action for chloroquine and related compounds involves the disruption of heme metabolism in the malaria parasite, Plasmodium falciparum.[8][10][11]

Widespread resistance to chloroquine has since emerged, driving research into new quinoline derivatives and combination therapies.[12]

The Antibacterial (Fluoro)quinolones

The era of quinolone antibiotics began serendipitously in 1962 with the discovery of nalidixic acid , a byproduct of chloroquine synthesis. While its activity was modest and largely confined to Gram-negative urinary tract pathogens, it established a new class of antibacterial agents. The major breakthrough came with the introduction of a fluorine atom at position 6 and a piperazine ring at position 7, giving rise to the fluoroquinolones .

This new generation, including drugs like ciprofloxacin and levofloxacin , possessed a dramatically expanded spectrum of activity against both Gram-negative and Gram-positive bacteria and improved pharmacokinetic properties.[13] Fluoroquinolones function by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[14][15][16] This dual-targeting mechanism is crucial for their bactericidal effect.[17]

Quantitative Data on Substituted Quinolines

The development of substituted quinolines is best illustrated by comparing the biological activity of different derivatives. The tables below summarize key quantitative data for antimalarial and antibacterial quinolines.

Table 1: In Vitro Antimalarial Activity of Key Quinolines against P. falciparum

| Compound | Strain | IC50 (nM) | Reference Strain |

| Chloroquine | 3D7 (Sensitive) | < 15 | - |

| K1 (Resistant) | 275 ± 12.5 | - | |

| Field Isolates | > 100 | High Resistance | |

| Quinine | 3D7 (Sensitive) | ~20-50 | - |

| Field Isolates | > 450 | Resistance | |

| Amodiaquine | Field Isolates | 18.2 (mean) | - |

| Desethylamodiaquine | Field Isolates | 67.5 (mean) | Metabolite |

| Mefloquine | Field Isolates | 9.98 (mean) | - |

| (Data compiled from multiple sources, including references[9][12][18][19]. IC50 values can vary based on assay conditions and specific isolate.) |

Table 2: Comparative In Vitro Antibacterial Activity (MIC90, μg/mL) of Fluoroquinolones

| Antibiotic | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus (MSSA) |

| Nalidixic Acid | 16 | >128 | >128 |

| Ciprofloxacin | 0.06 | 0.5 | 0.5 |

| Levofloxacin | 0.12 | 2.0 | 1.0 |

| Moxifloxacin | 0.06 | 8.0 | 0.12 |

| (MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data compiled from multiple sources, including references[13][20][21][22]. Values are representative and can vary.) |

Key Experimental Protocols

The following are representative, generalized protocols for key classical quinoline syntheses. Note: These procedures involve hazardous materials and reactions that can be violently exothermic. They should only be performed by trained professionals in a suitable laboratory setting with all appropriate safety precautions.

Protocol 1: Skraup Synthesis of Quinoline

Objective: To synthesize the parent quinoline ring from aniline and glycerol.

Materials:

-

Aniline (C₆H₅NH₂)

-

Glycerol (C₃H₈O₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitrobenzene (C₆H₅NO₂) (or another oxidizing agent)

-

Ferrous Sulfate (FeSO₄) (optional, as a moderator)

-

Sodium Hydroxide (NaOH) solution (for work-up)

-

Steam distillation apparatus

Procedure:

-

In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

-

Slowly add aniline to the mixture, followed by nitrobenzene and ferrous sulfate.[23]

-

Heat the mixture gently. The reaction is highly exothermic and may require removal of the heat source to maintain control. Once the initial vigorous reaction subsides, continue heating at reflux for several hours.[3]

-

After cooling, dilute the mixture with water and neutralize excess acid carefully with a sodium hydroxide solution.

-

Subject the mixture to steam distillation. The unreacted nitrobenzene will distill first.

-

Make the residue strongly alkaline with more sodium hydroxide solution and continue the steam distillation to collect the quinoline.[23]

-

The quinoline is separated from the aqueous distillate, dried, and purified by fractional distillation.

Protocol 2: Friedländer Synthesis of a Substituted Quinoline

Objective: To synthesize a polysubstituted quinoline from a 2-aminoaryl ketone and a carbonyl compound with an α-methylene group.

Materials:

-

2-Aminoaryl ketone (e.g., 2-amino-5-chlorobenzophenone)

-

Carbonyl compound with α-methylene group (e.g., dimedone, ethyl acetoacetate)

-

Catalyst (e.g., P₂O₅/SiO₂, trifluoroacetic acid, or KOH)[5]

-

Solvent (e.g., ethanol, or solvent-free conditions)

Procedure:

-

Combine the 2-aminoaryl ketone (1 equivalent), the active methylene compound (1.1-1.5 equivalents), and the catalyst in a suitable reaction vessel.

-

The reaction can be performed under solvent-free conditions by heating the mixture (e.g., at 80-100 °C) or by refluxing in a solvent like ethanol.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. If performed neat, dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic solution with an aqueous basic solution (e.g., NaHCO₃) to remove the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted quinoline.

Protocol 3: Gould-Jacobs Synthesis of 4-Hydroxyquinoline

Objective: To synthesize a 4-hydroxyquinoline-3-carboxylate ester, a key intermediate for fluoroquinolones.

Materials:

-

Substituted Aniline (e.g., 3-chloroaniline)

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)

-

Ethanol (for work-up)

Procedure:

-

Condensation: Gently heat a mixture of the aniline (1 equivalent) and DEEMM (1.1 equivalents) at approximately 100-120 °C for 1-2 hours. The ethanol generated during the condensation is allowed to distill off.[24]

-

Cyclization: Add the high-boiling solvent to the reaction mixture. Heat the solution to a high temperature (typically ~250 °C) for 15-30 minutes. This induces the thermal cyclization.[7][24]

-

Cool the reaction mixture. The product often precipitates upon cooling.

-

Dilute the mixture with a hydrocarbon solvent like hexane or petroleum ether to facilitate complete precipitation.

-

Collect the solid product by filtration and wash it with a cold solvent (e.g., ethanol or ether) to remove the high-boiling solvent.

-

The resulting 4-hydroxyquinoline-3-carboxylate ester can be further purified by recrystallization. Subsequent hydrolysis and decarboxylation can yield the corresponding 4-hydroxyquinoline.[6]

References

- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A comparison of the in vitro activities of amodiaquine and desethylamodiaquine against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. ajtmh.org [ajtmh.org]

- 20. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates [frontiersin.org]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. ablelab.eu [ablelab.eu]

The Solubility of 7-Chloro-2-vinylquinoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Chloro-2-vinylquinoline, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from synthesis and purification protocols, alongside relevant physicochemical properties that govern its solubility characteristics.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems. The following table summarizes key computed properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClN | PubChem[1] |

| Molecular Weight | 189.64 g/mol | PubChem[1] |

| XLogP3 | 3.6 | PubChem[1] |

| Boiling Point | 305.57 °C at 760 mmHg (Predicted) | ECHEMI[2] |

| Flash Point | 167.27 °C (Predicted) | ECHEMI[2] |

| Density | 1.226 g/cm³ (Predicted) | ECHEMI[2] |

Qualitative Solubility Data

The following table outlines the qualitative solubility of this compound in various organic solvents, as inferred from documented synthesis and purification procedures. This information is critical for extraction, recrystallization, and formulation development.

| Solvent/Solvent System | Solubility | Application | Source |

| Ethyl Acetate | Soluble | Extraction | CN101591291A[2] |

| Water | Immiscible/Sparingly Soluble | Extraction (Aqueous Phase) | CN101591291A[2] |

| Ethyl Acetate / Petroleum Ether | Soluble when heated, less soluble at room temperature | Recrystallization | CN101591291A[2] |

Experimental Protocols

Synthesis and Purification of this compound

The following protocol is adapted from the synthetic method described in patent CN101591291A, which provides insight into the solvents used for reaction and purification.[2]

Reaction:

-

2-methyl-7-chloroquinoline is reacted with formaldehyde in the presence of a secondary amine hydrochloride (e.g., diethylamine hydrochloride) and a small amount of an organic base (e.g., triethylamine).

-

The reaction is typically carried out in a solvent such as 95% ethanol.

-

The reaction mixture is heated, for instance, to a temperature between 50-70°C, for a duration of 2-10 hours.

Post-Reaction Work-up and Extraction:

-

Upon completion of the reaction, the solvent (ethanol) is removed under reduced pressure.

-

The residue is then subjected to extraction using water and ethyl acetate.[2]

-

The organic (ethyl acetate) phase, containing the this compound, is separated from the aqueous phase.

-

The combined organic phases are washed with saturated saline solution and then dried.

Purification by Recrystallization:

-

The solvent from the organic phase is evaporated to yield the crude product.

-

The crude this compound is then purified by recrystallization using a mixed solvent system of ethyl acetate and petroleum ether.[2] This involves dissolving the crude product in a minimal amount of hot ethyl acetate, followed by the gradual addition of petroleum ether until turbidity is observed. Upon cooling, purified crystals of this compound precipitate out and are collected by filtration.

General Protocol for Solubility Determination (Gravimetric Method)

For researchers wishing to obtain quantitative solubility data, the following general gravimetric protocol can be employed:

-

Solvent Selection: Choose a range of organic solvents of varying polarities.

-

Equilibration: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitation and Temperature Control: Agitate the vials at a constant temperature using a shaker or magnetic stirrer in a temperature-controlled bath until equilibrium is reached (typically 24-72 hours).

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial and evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.

-

Quantification: Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in terms of g/L or mg/mL.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

Caption: Synthesis and Extraction Workflow for this compound.

Caption: Recrystallization Workflow for this compound Purification.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Vinylquinoline via the Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 2-vinylquinoline, a valuable scaffold in medicinal chemistry, utilizing the Wittig reaction. The synthesis is presented as a three-stage process: the preparation of the requisite phosphonium salt (methyltriphenylphosphonium bromide), the synthesis of the aldehyde precursor (2-quinolinecarboxaldehyde), and the final Wittig olefination. Detailed experimental procedures are provided for each stage, along with a summary of expected yields and key reaction parameters. This protocol is intended to serve as a practical guide for researchers in organic synthesis and drug development.

Introduction

2-Vinylquinoline derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The vinyl moiety at the 2-position of the quinoline ring system serves as a key structural feature for therapeutic activity. The Wittig reaction is a well-established and versatile method for the formation of carbon-carbon double bonds, offering a reliable route to 2-vinylquinolines from the corresponding 2-quinolinecarboxaldehyde. This method is noted for its convenience in forming the desired double bond[1]. The overall synthetic strategy involves the reaction of an aldehyde with a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base[2][3][4][5][6][7].

Overall Synthesis Workflow

The synthesis of 2-vinylquinoline via the Wittig reaction can be visualized as a three-step process. First, the Wittig reagent precursor, methyltriphenylphosphonium bromide, is synthesized. Concurrently, the starting aldehyde, 2-quinolinecarboxaldehyde, is prepared. Finally, these two key intermediates are reacted under basic conditions to yield the target molecule, 2-vinylquinoline.

Caption: Overall workflow for the synthesis of 2-vinylquinoline.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis. The yields are based on representative literature values for similar transformations.

| Step | Reactants | Product | Solvent | Key Reagents/Conditions | Typical Yield (%) |

| 1. Phosphonium Salt Synthesis | Triphenylphosphine, Methyl Bromide | Methyltriphenylphosphonium Bromide | Benzene or Methanol | Reflux | High |

| 2. Aldehyde Synthesis | Quinoline-2-carboxylic acid ethyl ester | 2-Quinolinecarboxaldehyde | Dichloromethane | DIBAL-H, -78 °C | ~82% |

| 3. Wittig Reaction | Methyltriphenylphosphonium Bromide, 2-Quinolinecarboxaldehyde | 2-Vinylquinoline | THF | n-BuLi, 0 °C to RT | 60-80% (estimated) |

Experimental Protocols

Stage 1: Synthesis of Methyltriphenylphosphonium Bromide

This protocol is based on the established reaction of triphenylphosphine with methyl bromide.

Materials:

-

Triphenylphosphine

-

Methyl bromide (or dibromomethane)

-

Anhydrous methanol or benzene

-

Nitrogen atmosphere

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve triphenylphosphine in anhydrous methanol.

-

Add an equimolar amount of methyl bromide (or a slight excess of dibromomethane).

-

Reflux the mixture for 24 hours.

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product. If not, concentrate the solution under reduced pressure to obtain a syrup.

-

Triturate the syrup with a non-polar solvent like benzene or diethyl ether to induce precipitation of the white solid product.

-

Filter the solid, wash with the non-polar solvent, and dry under vacuum to yield methyltriphenylphosphonium bromide.

Stage 2: Synthesis of 2-Quinolinecarboxaldehyde

This protocol describes the reduction of an ester to an aldehyde using Diisobutylaluminium hydride (DIBAL-H).

Materials:

-

Quinoline-2-carboxylic acid ethyl ester

-

Diisobutylaluminium hydride (DIBAL-H) (1M solution in toluene)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Methanol

-

Rochelle's salt solution (saturated aqueous sodium potassium tartrate)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

-

Hexane, Ethyl acetate

-

Argon atmosphere

Procedure:

-

Dissolve quinoline-2-carboxylic acid ethyl ester (1.0 eq) in anhydrous dichloromethane in a flame-dried, argon-purged flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H (1.5 eq, 1M solution in toluene) dropwise over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for an additional hour.

-

Quench the reaction by the slow, dropwise addition of methanol, followed by the addition of Rochelle's salt solution.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Filter the mixture through a pad of Celite, washing with dichloromethane.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate, e.g., 8:2) to afford 2-quinolinecarboxaldehyde as a yellowish solid[2].

Stage 3: Wittig Reaction for 2-Vinylquinoline Synthesis

This protocol outlines the in-situ generation of the phosphorus ylide and its subsequent reaction with 2-quinolinecarboxaldehyde.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) (e.g., 2.5 M solution in hexanes)

-

2-Quinolinecarboxaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

-

Hexane, Ethyl acetate

-

Argon atmosphere

Procedure:

-

To a flame-dried, argon-purged flask, add methyltriphenylphosphonium bromide (1.1 eq).

-

Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise. The formation of the orange-red ylide will be observed.

-

Stir the mixture at 0 °C for 1 hour.

-

Dissolve 2-quinolinecarboxaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane or diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: a gradient of hexane/ethyl acetate) to yield 2-vinylquinoline.

Logical Relationship Diagram

The following diagram illustrates the core transformation of the Wittig reaction.

Caption: The core Wittig reaction mechanism.

References

- 1. Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

The Doebner-Miller Reaction: A Versatile Tool for Quinoline Synthesis in Research and Drug Development

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Doebner-Miller reaction is a classic organic synthesis method for the preparation of quinoline scaffolds, which are core structures in numerous pharmaceuticals and biologically active compounds. This acid-catalyzed reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. Variations of this reaction provide access to a wide array of substituted quinolines, making it a valuable tool in medicinal chemistry and drug discovery.[1]

Core Concepts and Mechanism

The Doebner-Miller reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, proceeds through a series of steps initiated by the conjugate addition of an aniline to an α,β-unsaturated carbonyl compound.[2] The reaction is catalyzed by Brønsted or Lewis acids.[2] The generally accepted mechanism involves the following key stages:

-

Michael Addition: The reaction commences with the nucleophilic 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound.

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization.

-

Dehydration: A molecule of water is eliminated to form a dihydroquinoline intermediate.

-

Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline product. An oxidizing agent, such as arsenic acid or even another molecule of the Schiff base intermediate, can facilitate this step.[3]

The versatility of the Doebner-Miller reaction allows for the synthesis of quinolines with various substitution patterns on both the benzene and pyridine rings by choosing appropriately substituted anilines and α,β-unsaturated carbonyl compounds.[4]

Applications in Drug Development

The quinoline moiety is a privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents. The Doebner-Miller reaction has been instrumental in the synthesis of key intermediates for several important drugs.

Antimalarial Drug Intermediates

One of the most significant applications of the Doebner-Miller reaction is in the synthesis of precursors for antimalarial drugs. For instance, a key step in the synthesis of Primaquine, an effective drug against the dormant liver forms of Plasmodium vivax and Plasmodium ovale, involves the formation of a substituted quinoline ring using a Doebner-Miller type reaction.[3][5] The synthesis of 6-methoxy-8-nitroquinoline, a precursor to Primaquine, can be achieved through the reaction of p-anisidine with glycerol in the presence of an acid and an oxidizing agent, which is a variation of the Skraup synthesis, a reaction closely related to the Doebner-Miller reaction.

Other Therapeutic Areas

Quinolines synthesized via the Doebner-Miller reaction and its variations are also investigated for their potential as antibacterial, anticancer, and anti-inflammatory agents.[5] The ability to readily synthesize a library of substituted quinolines makes this reaction a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Protocols

Below are detailed protocols for the synthesis of representative quinoline derivatives using the Doebner-Miller reaction.

Protocol 1: Synthesis of 2-Methylquinoline (Quinaldine)

This protocol describes the synthesis of 2-methylquinoline from aniline and crotonaldehyde.

Materials:

-

Aniline

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Zinc Chloride (ZnCl₂)

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure: [6]

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place aniline and concentrated hydrochloric acid.

-

Heat the mixture to reflux.

-

Add crotonaldehyde dropwise to the refluxing mixture.

-

After the addition is complete, continue to reflux for several hours.

-

Cool the reaction mixture and add a solution of zinc chloride.

-

Make the solution basic by the addition of sodium hydroxide solution.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain 2-methylquinoline.

Protocol 2: Synthesis of 8-Bromo-2,6-dimethylquinoline

This protocol details the synthesis of a di-substituted quinoline derivative.

Materials: [7]

-

2-bromo-4-methylaniline

-

6M Hydrochloric Acid (HCl)

-

Crotonaldehyde

-

Zinc Chloride (ZnCl₂)

-

Diethyl ether

-

Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure: [7]

-

In a 100 mL round-bottom flask, mix 2-bromo-4-methylaniline (22.300 g, 0.12 mol) and 60 mL of 6M HCl.

-

Heat the mixture to reflux.

-

Add crotonaldehyde (9.250 g, 0.13 mol) dropwise over 25 minutes to the boiling solution.

-

Continue heating for 3.5 hours and then cool the reaction mixture to room temperature.

-

Wash the solution with diethyl ether (80 mL).

-

To the crude reaction mixture, add a solution of ZnCl₂ (16.360 g, 0.12 mol) in a minimal amount of water.

-

Make the solution basic with a saturated aqueous Na₂CO₃ solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and dry with Na₂SO₄.

-

After removing the solvent, purify the crude product by flash column chromatography.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various quinoline derivatives via the Doebner-Miller reaction and its modifications.

Table 1: Synthesis of Substituted Quinolines using Conventional Heating

| Entry | Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst/Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Crotonaldehyde | HCl | Water | 100 | 3 | 75 | [4] |

| 2 | p-Toluidine | Crotonaldehyde | H₂SO₄ | Water | 100 | 3 | 82 | [8] |

| 3 | p-Anisidine | Crotonaldehyde | H₂SO₄ | Water | 100 | 3 | 85 | [8] |

| 4 | p-Chloroaniline | Crotonaldehyde | H₂SO₄ | Water | 100 | 3 | 68 | [8] |

| 5 | 2-bromo-4-methylaniline | Crotonaldehyde | 6M HCl | - | Reflux | 3.5 | Not specified | [7] |

Table 2: Green Synthesis Approaches for 2-Methylquinoline Derivatives

| Entry | Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst/Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Crotonaldehyde | H₂SO₄ | Water | 120 | 0.5 | 91 | [4] |

| 2 | p-Toluidine | Crotonaldehyde | H₂SO₄ | Water | 120 | 0.5 | 88 | [4] |

| 3 | m-Toluidine | Crotonaldehyde | H₂SO₄ | Water | 120 | 0.5 | 85 | [4] |

| 4 | p-Anisidine | Crotonaldehyde | H₂SO₄ | Water | 120 | 0.5 | 79 | [4] |

| 5 | Aniline | Crotonaldehyde | Ag(I)-exchanged Montmorillonite K10 | Solvent-free | 100 | 3 | 89 |

Visualizing the Doebner-Miller Reaction

The following diagrams illustrate the general mechanism of the Doebner-Miller reaction and a typical experimental workflow.

Caption: General mechanism of the Doebner-Miller reaction.

Caption: A typical experimental workflow for the Doebner-Miller synthesis.

Conclusion

The Doebner-Miller reaction remains a highly relevant and powerful method for the synthesis of quinolines. Its operational simplicity, tolerance of a wide range of functional groups, and the biological significance of its products ensure its continued application in both academic research and industrial drug development. Recent advancements focusing on greener reaction conditions, such as the use of water as a solvent and solid acid catalysts, are further enhancing the utility and sustainability of this classic named reaction.[4]

References

- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. iipseries.org [iipseries.org]

- 5. Advance organic chemistry 1 ; Doebner Miller reaction | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 7-Chloro-2-vinylquinoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-2-vinylquinoline is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of biologically active compounds. Its quinoline core is a privileged scaffold found in numerous pharmaceuticals, and the vinyl group at the 2-position offers a reactive handle for further molecular elaboration. This document provides an overview of its applications, quantitative biological data of its derivatives, and detailed experimental protocols for their synthesis and evaluation.

Key Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated significant potential in several therapeutic areas:

-

Anticancer Agents: The 7-chloroquinoline scaffold is a core component of several anticancer agents. Derivatives have been shown to exhibit cytotoxic activity against a range of cancer cell lines, with mechanisms including the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1][2]

-

Antifungal Agents: Compounds derived from this compound have shown potent antifungal activity, including the inhibition of biofilm formation in pathogenic fungi like Candida albicans.[3] The proposed mechanism for biofilm inhibition involves targeting agglutinin-like proteins (Als).[3]

-

Antibacterial Agents: Various derivatives have been screened for their antibacterial properties and have shown activity against both Gram-positive and Gram-negative bacteria.[3]

-

Antimalarial Agents: The 7-chloroquinoline moiety is famously present in the antimalarial drug chloroquine, and research continues to explore new derivatives with potential against malaria.[4]

-

Leukotriene D4 (LTD4) Receptor Antagonists: this compound serves as an important intermediate in the synthesis of Montelukast, a potent and selective LTD4 receptor antagonist used for the treatment of asthma.[5]

Data Presentation: Biological Activity of this compound Derivatives